molecular formula C8H14Br2 B11955448 1,2-Dibromocyclooctane CAS No. 34969-65-8

1,2-Dibromocyclooctane

Cat. No.: B11955448
CAS No.: 34969-65-8
M. Wt: 270.00 g/mol
InChI Key: BOESCCYXMLOHNO-UHFFFAOYSA-N
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Description

1,2-Dibromocyclooctane is an organic compound with the molecular formula C₈H₁₄Br₂. It is a brominated derivative of cyclooctane, characterized by the presence of two bromine atoms attached to adjacent carbon atoms in the cyclooctane ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

1,2-Dibromocyclooctane can be synthesized through the bromination of cyclooctene. The reaction typically involves the addition of bromine (Br₂) to cyclooctene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is exothermic and should be carried out under controlled conditions to prevent excessive heat buildup .

Industrial Production Methods:

Chemical Reactions Analysis

1,2-Dibromocyclooctane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2-dibromocyclooctane primarily involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in substitution and elimination reactions, where the bromine atoms are replaced or removed, respectively .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1,2-Dibromocyclooctane can be compared with other brominated cycloalkanes, such as:

Uniqueness: this compound is unique due to its eight-membered ring structure, which provides a balance between ring strain and flexibility. This makes it a valuable compound for studying ring dynamics and reactivity in organic chemistry .

Properties

CAS No.

34969-65-8

Molecular Formula

C8H14Br2

Molecular Weight

270.00 g/mol

IUPAC Name

1,2-dibromocyclooctane

InChI

InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2

InChI Key

BOESCCYXMLOHNO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)Br)Br

Origin of Product

United States

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